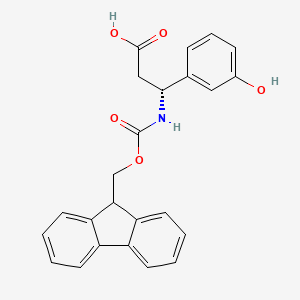
甲基膦酸(3-(三羟基甲硅烷基)丙基)钠
描述
Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate is a chemical compound with the molecular formula C₄H₁₂NaO₆PSi. It is commonly used in various scientific and industrial applications due to its unique properties, which include the presence of both silane and phosphonate functional groups. This compound is often utilized in the synthesis of hybrid materials and nanoparticles.
科学研究应用
Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of hybrid materials and nanoparticles.
Biology: Utilized in the functionalization of biomolecules and surfaces for various biological applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (3-(trihydroxysilyl)propyl)methyl phosphonate typically involves the reaction of 3-(trihydroxysilyl)propyl methylphosphonate with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained as a solution. The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is often supplied as a 50 wt. % solution in water, which facilitates its handling and application in various industrial processes .
化学反应分析
Types of Reactions
Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The phosphonate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.
Substitution: Various electrophiles, such as alkyl halides, under mild to moderate conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Formation of substituted phosphonate derivatives
作用机制
The mechanism of action of sodium (3-(trihydroxysilyl)propyl)methyl phosphonate involves its ability to form strong bonds with various substrates through its silane and phosphonate groups. The silane group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. The phosphonate group can participate in various chemical reactions, leading to the formation of stable complexes with metal ions and other electrophiles. These properties make it a versatile compound for various applications .
相似化合物的比较
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Aminopropyl)triethoxysilane
- 3-Mercaptopropyl)trimethoxysilane
- (N,N-Dimethylaminopropyl)trimethoxysilane
Uniqueness
Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate is unique due to the presence of both silane and phosphonate functional groups, which impart distinct properties. This dual functionality allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile compared to other similar compounds .
属性
IUPAC Name |
sodium;methyl(3-trihydroxysilylpropoxy)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13O6PSi.Na/c1-11(5,6)10-3-2-4-12(7,8)9;/h7-9H,2-4H2,1H3,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAWPVONNWUREJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)([O-])OCCC[Si](O)(O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NaO6PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044834 | |
| Record name | Sodium 3-(trihydroxysilyl)propyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84962-98-1 | |
| Record name | Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084962981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-(trihydroxysilyl)propyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (3-(trihydroxysilyl)propyl)methyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM (3-(TRIHYDROXYSILYL)PROPYL)METHYL PHOSPHONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB86FP8RH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)



